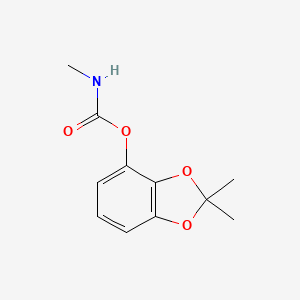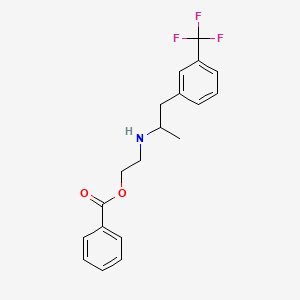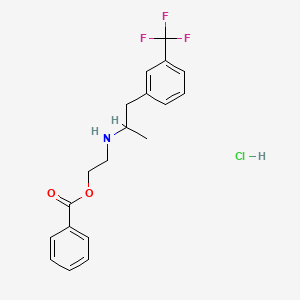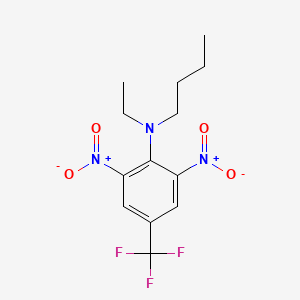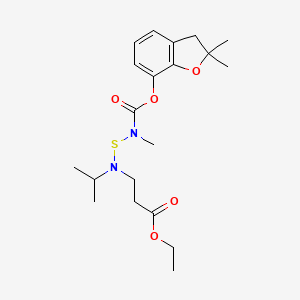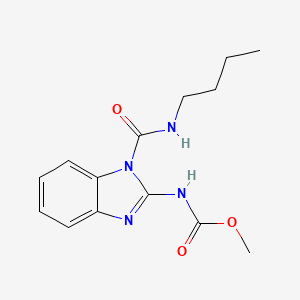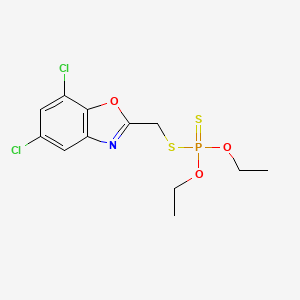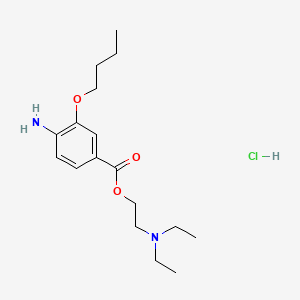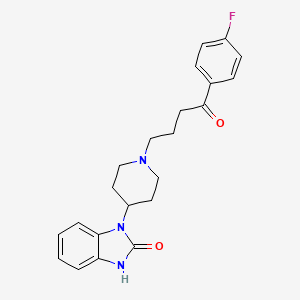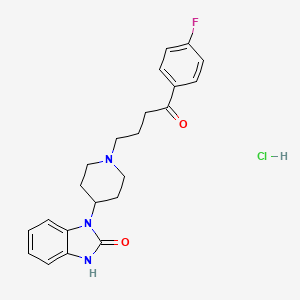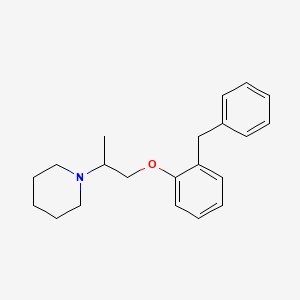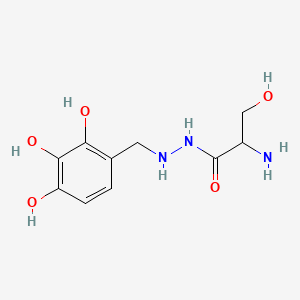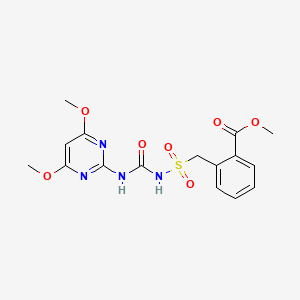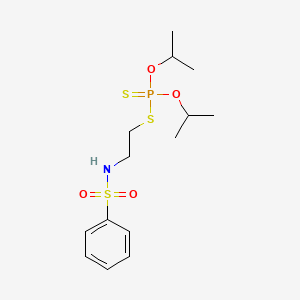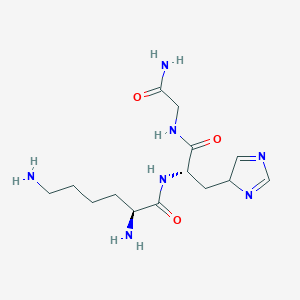
Bursopoietin
描述
Bursopoietin is a peptide compound with the chemical formula C14H25N7O3. It is known for its role in the differentiation and development of lymphocytes, particularly in the immune system of birds and mammals
准备方法
Synthetic Routes and Reaction Conditions
Bursopoietin can be synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques to obtain the final product .
化学反应分析
Types of Reactions
Bursopoietin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can result in more flexible peptides .
科学研究应用
Bursopoietin has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: this compound is studied for its role in lymphocyte differentiation and immune system regulation.
Medicine: The peptide has potential therapeutic applications in immunotherapy and disease treatment, particularly in enhancing immune responses.
Industry: This compound is used in the development of vaccines and other immunological products
作用机制
Bursopoietin exerts its effects by binding to specific receptors on the surface of lymphocytes. This binding triggers a cascade of intracellular signaling pathways that lead to the differentiation and maturation of these immune cells. The molecular targets involved include various kinases and transcription factors that regulate gene expression and cell proliferation .
相似化合物的比较
Bursopoietin is similar to other immunoregulatory peptides such as thymopoietin and erythropoietin. it is unique in its specific role in the differentiation of B cells in birds and mammals. Similar compounds include:
Thymopoietin: Involved in T cell differentiation.
Erythropoietin: Stimulates red blood cell production.
Interleukins: A group of cytokines that regulate immune responses
属性
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVAUDERMUSPN-DVRYWGNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975680 | |
| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60267-34-7 | |
| Record name | Bursopoietin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bursopoietin and what is its primary function?
A1: this compound is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []
Q2: Where has this compound been identified in the developing chick embryo?
A2: Research has shown the presence of this compound in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []
Q3: How do researchers identify and quantify this compound's effects on lymphocyte precursors?
A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing this compound and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of this compound's impact on lymphocyte differentiation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


